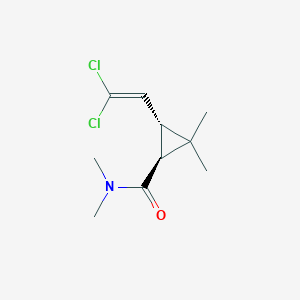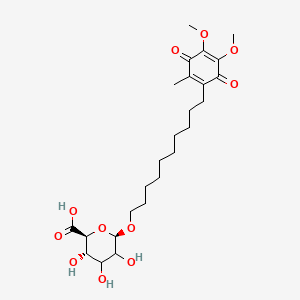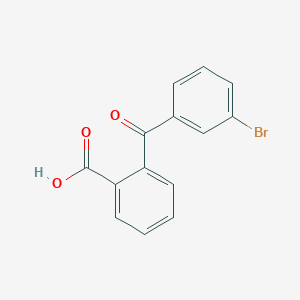
2-(3-Bromobenzoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9BrO3 It is a derivative of benzoic acid, where a bromobenzoyl group is attached to the second position of the benzoic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzoyl)benzoic acid typically involves the bromination of benzoic acid derivatives. One common method includes the reaction of 3-bromobenzoyl chloride with benzoic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromobenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogenated benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Bromobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Bromobenzoyl)benzoic acid involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of polysaccharides into monosaccharides. This results in a decrease in blood glucose levels . The compound may also inhibit other enzymes or receptors, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(4-bromobenzoyl)benzoic acid: Similar structure but with an amino group instead of a carboxyl group.
3-Bromobenzoic acid: Lacks the additional benzoyl group, making it less complex.
4-Bromobenzoyl chloride: Used as a precursor in the synthesis of 2-(3-Bromobenzoyl)benzoic acid.
Uniqueness
This compound is unique due to its dual functional groups (bromobenzoyl and carboxyl), which allow it to participate in a wide range of chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of more complex molecules, enhancing its utility in various scientific and industrial applications .
Propriétés
Numéro CAS |
65565-11-9 |
|---|---|
Formule moléculaire |
C14H9BrO3 |
Poids moléculaire |
305.12 g/mol |
Nom IUPAC |
2-(3-bromobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9BrO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,17,18) |
Clé InChI |
OREZKFHBYZRYJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


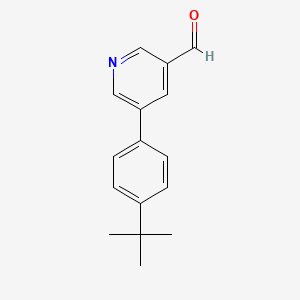
![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
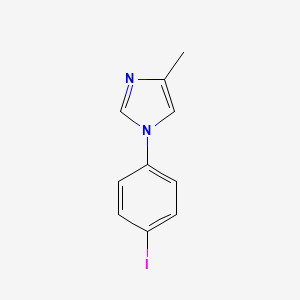
![tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13863368.png)
![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
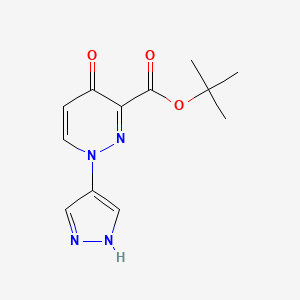
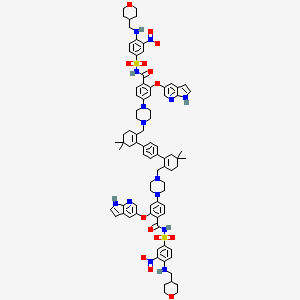

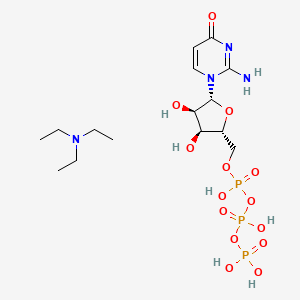

![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
